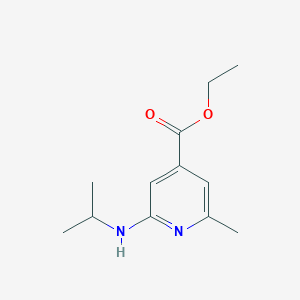
Ethyl 2-(isopropylamino)-6-methylisonicotinate
Cat. No. B8425994
M. Wt: 222.28 g/mol
InChI Key: CCXLDHSIJNTXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08598208B2
Procedure details


To a solution of 2-chloro-6-methyl-isonicotinic acid ethyl ester (5.20 g, 26.0 mmol) in dioxane (200 mL), Cs2CO3 (25.5 g, 78.1 mmol) and isopropylamine (9.24 g, 156.3 mmol) is added. The mixture is degassed and put under N2 before Xantphos (5.43 g, 9.38 mmol) and Pd(II) acetate (1.17 g, 5.26 mmol) are added. The mixture is stirred in a sealed vessel at 85° C. for 18 h. The mixture is cooled to rt, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 7:3 to give 2-isopropylamino-6-methyl-isonicotinic acid ethyl ester (3.91 g) as an orange solid; LC-MS: tR=0.67 min; [M+1]+=223.10.

Name
Cs2CO3
Quantity
25.5 g
Type
reactant
Reaction Step One




[Compound]
Name
Pd(II) acetate
Quantity
1.17 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7](Cl)[CH:6]=1)[CH3:2].C([O-])([O-])=O.[Cs+].[Cs+].[CH:20]([NH2:23])([CH3:22])[CH3:21].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>O1CCOCC1>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([NH:23][CH:20]([CH3:22])[CH3:21])[CH:6]=1)[CH3:2] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=CC(=NC(=C1)C)Cl)=O
|
|
Name
|
Cs2CO3
|
|
Quantity
|
25.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
9.24 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
5.43 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
|
Step Three
[Compound]
|
Name
|
Pd(II) acetate
|
|
Quantity
|
1.17 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred in a sealed vessel at 85° C. for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture is degassed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
are added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to rt
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified by CC on silica gel eluting with heptane:EA 7:3
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C1=CC(=NC(=C1)C)NC(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.91 g | |
| YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
